benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate
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Overview
Description
Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate is a complex organic compound that features a tetrazole ring, a biphenyl structure, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an organic nitrile with sodium azide in the presence of a catalyst such as iodine or silica-supported sodium bisulfate.
Biphenyl Formation: The biphenyl structure is often formed through a Suzuki coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the butanoic acid derivative with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of nitro or sulfonyl derivatives
Scientific Research Applications
Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate has several applications in scientific research:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere for carboxylic acids, making it useful in the design of pharmaceuticals that target specific enzymes or receptors.
Biological Studies: Its unique structure allows it to be used as a probe in biological studies to understand the interactions between small molecules and biological macromolecules.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Valsartan: A well-known angiotensin II receptor blocker that also contains a tetrazole ring.
Losartan: Another angiotensin II receptor blocker with a similar structure.
Uniqueness
Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate is unique due to its specific combination of a tetrazole ring, biphenyl structure, and butanoate ester. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C26H27N5O2 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate |
InChI |
InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31) |
InChI Key |
LNQMWQPHRJGJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4 |
Origin of Product |
United States |
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